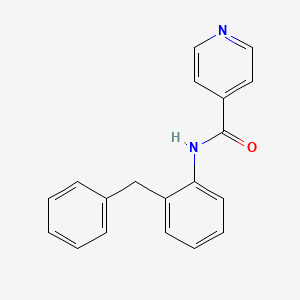

N-(2-benzylphenyl)pyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-19(16-10-12-20-13-11-16)21-18-9-5-4-8-17(18)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFQKKNHWZQQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361360 | |

| Record name | N-(2-benzylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82211-32-3 | |

| Record name | N-(2-benzylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for N 2 Benzylphenyl Pyridine 4 Carboxamide

Retrosynthetic Analysis of the N-(2-benzylphenyl)pyridine-4-carboxamide Core Structure

A retrosynthetic analysis of this compound reveals two primary disconnection points that suggest logical synthetic routes. The most evident disconnection is at the amide bond, which is a common and reliable bond-forming reaction. This leads to two key precursors: 2-benzylphenylamine and isonicotinic acid (or a reactive derivative thereof).

A second disconnection can be considered at the C-C bond between the phenyl ring and the benzyl (B1604629) group. This suggests a strategy where a pre-functionalized aniline (B41778) derivative is coupled with a benzyl group source.

Based on these disconnections, the primary synthetic strategies would involve:

Amide Formation: The coupling of 2-benzylphenylamine with an activated form of isonicotinic acid.

Precursor Synthesis: The synthesis of the crucial 2-benzylphenylamine intermediate.

Detailed Synthetic Pathways for this compound Construction

The formation of the amide bond is a cornerstone of this synthesis. nih.gov This can be achieved through various amidation and peptide coupling techniques, which involve the activation of the carboxylic acid group of isonicotinic acid to facilitate its reaction with the amine group of 2-benzylphenylamine.

Common methods for activating the carboxylic acid include converting it to an acid chloride, typically using thionyl chloride or oxalyl chloride. rsc.org The resulting isonicotinoyl chloride can then be reacted with 2-benzylphenylamine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, a wide array of peptide coupling reagents can be employed for a milder and often more efficient reaction. orgsyn.org These reagents generate a highly reactive intermediate from the carboxylic acid in situ. Some of the most frequently used coupling agents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.

Phosphonium Salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/Aminium Salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The choice of coupling reagent and reaction conditions can be critical for achieving high yields and purity, especially when dealing with substrates that may have other sensitive functional groups.

The synthesis of the 2-benzylphenylamine precursor can be accomplished through several methods, with palladium-catalyzed cross-coupling reactions being a powerful and versatile approach. One common strategy involves the coupling of a protected 2-bromoaniline (B46623) with a benzylboronic acid derivative (Suzuki coupling) or a benzyl organozinc reagent (Negishi coupling).

For example, a Suzuki coupling reaction could involve the following steps:

Protection of the amino group of 2-bromoaniline, for instance, as a carbamate.

Palladium-catalyzed coupling of the protected 2-bromoaniline with benzylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Deprotection of the amino group to yield 2-benzylphenylamine.

Another approach is the deaminative coupling of benzylamines and arylboronic acids, which offers a metal-free alternative. mdpi.com

A complete synthetic route to this compound would typically involve a multi-step process. A plausible sequence is outlined below:

Synthesis of 2-benzylphenylamine:

Starting from 2-nitrotoluene, a radical bromination followed by a Suzuki coupling with phenylboronic acid can introduce the second phenyl ring.

Subsequent reduction of the nitro group to an amine would yield 2-benzylphenylamine.

Amide Coupling:

Activation of isonicotinic acid to isonicotinoyl chloride using thionyl chloride.

Reaction of isonicotinoyl chloride with 2-benzylphenylamine in the presence of a base like pyridine (B92270) or triethylamine.

Optimization of reaction conditions is crucial at each step to maximize yield and minimize byproducts. For the palladium-catalyzed coupling, factors such as the choice of catalyst, ligand, base, and solvent need to be carefully considered. For the amidation step, the choice of coupling reagent, temperature, and reaction time can significantly impact the outcome. For instance, in the synthesis of related N-benzylpyrazine-2-carboxamides, the aminolysis of the corresponding acyl chloride was a key step. rsc.org

The table below summarizes some of the key reactions and reagents involved in the synthesis.

| Reaction Step | Reagents and Catalysts | Purpose |

| Amide Formation | Thionyl chloride, Oxalyl chloride, DCC, EDC, HOBt, HATU | Activation of the carboxylic acid and coupling with the amine |

| C-C Bond Formation | Pd(PPh₃)₄, Benzylboronic acid, Benzylzinc reagents | Formation of the 2-benzylphenyl precursor via cross-coupling |

| Nitro Group Reduction | SnCl₂, H₂, Pd/C | Conversion of a nitro group to an amine |

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound offers multiple points for structural modification to create a library of analogs for structure-activity relationship (SAR) studies. medcraveonline.com These modifications can be systematically introduced to explore the impact on the compound's properties.

Side Chain Variation:

Benzyl Group: The benzyl group can be substituted with various functional groups at the ortho-, meta-, or para-positions. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be introduced to modulate the electronic properties of the ring.

Phenyl Ring: Similarly, the phenyl ring attached to the amide nitrogen can be substituted to alter steric and electronic characteristics.

Ring Substitutions:

Pyridine Ring: The pyridine ring can be substituted at positions other than the carboxamide linkage. For example, introducing substituents at the 2- or 6-positions can influence the orientation of the pyridine ring and its interaction with biological targets.

The synthesis of these analogs would follow similar synthetic routes, utilizing appropriately substituted starting materials. For example, to introduce substituents on the benzyl ring, a substituted benzylboronic acid would be used in the Suzuki coupling step. To modify the pyridine ring, a substituted isonicotinic acid would be employed in the amidation reaction.

The following table provides examples of possible derivatization strategies.

| Modification Site | Example Substituents/Modifications | Rationale |

| Benzyl Ring | -OCH₃, -Cl, -CF₃ | Modulate electronics and lipophilicity |

| Phenyl Ring | -F, -Br, -CH₃ | Alter steric and electronic properties |

| Pyridine Ring | 2-chloro, 6-methyl | Influence ring orientation and target binding |

| Heterocyclic Core | Pyrimidine, Pyrazine, Thiazole | Explore the impact of the heteroaromatic system |

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to enhance a molecule's pharmacological and physicochemical properties by substituting one functional group with another that has similar spatial and electronic characteristics. drughunter.combaranlab.org This approach is particularly valuable in optimizing lead compounds to improve efficacy, selectivity, metabolic stability, and to reduce toxicity. drughunter.com

In the context of the this compound scaffold, several bioisosteric replacements can be explored:

Amide Bond Isosteres: The amide bond is crucial for the structural integrity and biological activity of many compounds, participating in key hydrogen bonding interactions. However, it can be susceptible to enzymatic degradation. Replacing the amide linkage with more stable isosteres is a common strategy to improve pharmacokinetic profiles. drughunter.com Potential replacements include:

Heterocyclic Rings: 1,2,4-triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the amide group while offering enhanced metabolic stability. drughunter.com

Trifluoroethylamine Motif: This group can act as an amide isostere, with the trifluoroethyl group mimicking the carbonyl. This substitution can increase metabolic stability by reducing susceptibility to proteolysis. drughunter.com

Phenyl Ring Modifications: Altering the substitution pattern on the benzyl and phenyl rings can significantly impact activity. A large-scale analysis of matched molecular pairs has identified numerous bioisosteric replacements that are well-supported by experimental data. nih.gov For example, replacing a hydrogen atom with a fluorine or a methyl group can influence the compound's lipophilicity and metabolic stability.

Synthesis of Chiral this compound Derivatives

The introduction of chirality into a molecule can have a profound impact on its biological activity, as stereoisomers often exhibit different pharmacological and toxicological profiles. The synthesis of chiral derivatives of this compound can be achieved through several methods.

One common approach involves the use of chiral starting materials. For instance, a chiral amine or a chiral carboxylic acid can be used in the amide bond formation step. A study on the synthesis of a novel chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, demonstrates the use of a chiral proline derivative to introduce stereochemistry. ysu.am This method involves the condensation of 2-aminobenzophenone (B122507) with p-benzyloxybenzylproline. ysu.am

Another strategy is the use of chiral catalysts or auxiliaries in the synthetic route. Asymmetric synthesis methods can be employed to control the stereochemical outcome of key reactions. For example, in the synthesis of related thieno[2,3-c]pyridine (B153571) derivatives, chiral amines were used to introduce a stereocenter, and it was observed that the (R)-enantiomers displayed greater antimicrobial activity than their (S)-counterparts. unimi.it This highlights the importance of stereochemistry in biological activity.

The synthesis of chiral this compound derivatives allows for the exploration of the stereochemical requirements for binding to specific biological targets. This can lead to the development of more potent and selective therapeutic agents.

Purification and Spectroscopic Characterization of this compound and its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, HRMS)

The unambiguous structural confirmation of this compound and its analogs relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure.

¹H NMR: In the ¹H NMR spectrum of related N-aryl pyridinecarboxamides, characteristic signals are observed for the protons of the pyridine ring and the phenyl groups. niscpr.res.in For instance, in N-(4-methylphenyl)-2-pyridinecarboxamide, the pyridyl protons appear at distinct chemical shifts, which can be assigned with the help of COSY spectra. niscpr.res.in The amide proton (NH) typically appears as a broad singlet. The chemical shifts of the benzyl and phenyl protons would provide information about their electronic environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 165–168 ppm. The signals for the carbons of the pyridine and phenyl rings can also be assigned, providing further structural confirmation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum of a pyridine carboxamide derivative will show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group is typically observed around 1662 cm⁻¹. nih.govrsc.org The N-H stretching vibration of the amide group usually appears as a band in the region of 3370 cm⁻¹. nih.gov The characteristic vibrations of the pyridine and benzene (B151609) rings would also be present. nist.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

Electrospray ionization (ESI) is a common technique used for the mass analysis of such compounds. rsc.org The compound this compound would be expected to show a prominent [M+H]⁺ ion in the positive ion mode, confirming its molecular weight.

The following table summarizes the expected spectroscopic data for this compound based on data for analogous structures.

| Technique | Expected Observations | Reference Analogs |

| ¹H NMR | Pyridine protons (δ 8.5-8.7 ppm), Amide NH (δ 6.8-7.2 ppm), Benzyl & Phenyl protons (δ 7.0-8.0 ppm) | N-benzylpyridine-4-carboxamide , N-(4-methylphenyl)-2-pyridinecarboxamide niscpr.res.in |

| ¹³C NMR | Carbonyl carbon (δ 165-168 ppm), Pyridine & Phenyl carbons (δ 120-150 ppm) | N-benzylpyridine-4-carboxamide |

| IR | C=O stretch (~1660 cm⁻¹), N-H stretch (~3370 cm⁻¹) | 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide nih.gov, Carboxamide–pyridine N-oxide rsc.org |

| HRMS (ESI) | [M+H]⁺ at m/z corresponding to the exact mass | 2-(4-Iodophenyl)quinoline rsc.org |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives.

Column Chromatography: This is a standard method for the purification of synthesized compounds. Silica (B1680970) gel is commonly used as the stationary phase, with a gradient of solvents such as ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. The separation is based on the differential adsorption of the compound and impurities onto the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for assessing the purity of the final compound. A reversed-phase C18 column is often used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥95% are typically required for biologically active compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It is a powerful tool for monitoring the progress of a reaction and for identifying the components of a mixture. By analyzing the mass of each separated component, it is possible to confirm the presence of the desired product and identify any byproducts or impurities.

The choice of chromatographic method depends on the scale of the purification and the required level of purity. For large-scale purification, column chromatography is often the method of choice, while HPLC is more suitable for analytical purposes and for the purification of smaller quantities of material.

Investigation of Biological Activities and Molecular Mechanisms of N 2 Benzylphenyl Pyridine 4 Carboxamide

In Vitro Biological Evaluation of N-(2-benzylphenyl)pyridine-4-carboxamide

The in vitro evaluation of pyridine (B92270) carboxamide derivatives has revealed a broad spectrum of biological effects, suggesting potential therapeutic applications for this compound. These evaluations typically involve a battery of assays to determine cellular responses, enzyme inhibition, receptor interactions, and antimicrobial effects.

Cell-Based Assays for Determining Biological Responses (e.g., proliferation, signaling)

Cell-based assays are fundamental in determining the biological impact of a compound on cellular functions like proliferation and signaling. For analogs of this compound, these assays have primarily highlighted potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.

Detailed research findings show that certain pyridine carboxamide derivatives induce cell cycle arrest and apoptosis. For instance, a library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides was screened for anti-proliferative activity against human cancer cell lines, including DU-145 (prostate), A-549 (lung), MCF-7 (breast), and HeLa (cervical). researchgate.net One of the most potent analogs demonstrated significant cytotoxicity against the A549 lung cancer cell line. researchgate.net Flow cytometry analysis revealed that this compound caused cell cycle arrest at the G2/M phase, which subsequently led to apoptosis. researchgate.net This induction of apoptosis was further confirmed through assays measuring mitochondrial membrane potential, Hoechst staining, and Annexin V-FITC binding. researchgate.net

Similarly, nicotinamide (B372718), an isomeric form of pyridine-4-carboxamide, has been shown to block proliferation and induce apoptosis in chronic lymphocytic leukemia (CLL) cells that express wild-type p53. nih.gov Studies on other nicotinamide derivatives demonstrated their ability to arrest the HCT-116 colon cancer cell line in the G0-G1 phase of the cell cycle. mdpi.com These findings underscore the potential of the pyridine carboxamide scaffold to interfere with cancer cell proliferation and survival pathways.

Table 1: Summary of Cell-Based Assay Findings for Pyridine Carboxamide Analogs

| Compound Class | Cell Line(s) | Observed Biological Response | Reference |

| 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | A-549 (Lung Cancer) | Potent anti-proliferative activity, cell cycle arrest at G2/M phase, induction of apoptosis. | researchgate.net |

| Substituted Pyridine Carboxamide Derivatives | MV-4-11 (Leukemia) | Potent antiproliferative effect. | nih.gov |

| Nicotinamide Derivatives | HCT-116 (Colon Cancer) | Cell cycle arrest at G0-G1 phase, induction of apoptosis. | mdpi.com |

| Nicotinamide | Chronic Lymphocytic Leukemia (CLL) cells | Blocks proliferation and induces apoptosis in p53 wild-type cells. | nih.gov |

Enzyme Inhibition Profiling Studies

The pyridine carboxamide scaffold is a key feature in many compounds designed as enzyme inhibitors. Profiling studies against a panel of enzymes can reveal specific molecular targets and mechanisms of action.

A significant finding for analogs of this compound is their ability to inhibit tubulin polymerization. The compound 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (compound 7f) was found to inhibit tubulin polymerization with an IC₅₀ value of 2.04 µM, comparable to the standard agent E7010 (IC₅₀ value 2.15 µM). researchgate.net This inhibition of microtubule dynamics is a well-established mechanism for anticancer agents, as it disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis. researchgate.net

Other pyridine carboxamide derivatives have been identified as potent inhibitors of different enzymes. For example, a series of substituted pyridine carboxamides were discovered to be allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer cell proliferation pathways. nih.gov Another study identified pyridine carboxamide derivatives as potent inhibitors of the enzyme urease, with IC₅₀ values in the low micromolar range. mdpi.com Furthermore, antifungal pyridine carboxamides have been shown to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, disrupting the mitochondrial respiratory chain. jst.go.jpnih.gov

Table 2: Enzyme Inhibition Profiles of Structurally Related Pyridine Carboxamides

| Compound Class | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |

| 1-Benzyl-N-(...)-triazole-4-carboxamides | Tubulin Polymerization | 2.04 µM | researchgate.net |

| Substituted Pyridine Carboxamides | SHP2 (allosteric) | 0.13 nM (for compound C6) | nih.gov |

| Pyridine Carbothioamide Derivatives | Urease | 1.07 µM (for compound Rx-6) | mdpi.com |

| Pyridine Carboxamide Derivatives | Succinate Dehydrogenase (SDH) | 5.6 mg/L (17.3 µM) | jst.go.jp |

| N-phenylsulfonylnicotinamide Derivatives | EGFR Tyrosine Kinase | 0.09 µM | nih.gov |

Receptor Binding and Modulation Assays

For example, research into pyridine-3-carboxamides identified them as novel agonists for the cannabinoid 2 (CB2) receptor, which is a target for analgesia in inflammatory pain. Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary (orthosteric) site, offers a nuanced approach to altering receptor function. nih.gov Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These compounds reduce the receptor's response to its natural ligand, glutamate. nih.gov

In another context, a radiolabeled benzamide (B126), [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was used in competition binding studies and demonstrated high-affinity binding to sigma-1 and sigma-2 receptors in MCF-7 breast cancer cells, indicating the potential for this class of compounds to target these receptors. nih.gov

Table 3: Receptor Modulation by Related Carboxamide Compounds

| Compound Class | Target Receptor | Type of Modulation | Assay/Finding | Reference |

| Thieno[3,2-b]pyridine-5-carboxamides | mGlu5 | Negative Allosteric Modulator (NAM) | Calcium mobilization assays in HEK293A cells. | nih.gov |

| Pyridine-3-carboxamides | Cannabinoid 2 (CB2) | Agonist | Yeast CB2 reporter assay. | |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 & Sigma-2 | High-affinity ligand | Competition binding studies in MCF-7 cells (Ki = 4.6 nM). | nih.gov |

Assessment of Antimicrobial Activities in Vitro

The pyridine carboxamide scaffold is present in numerous compounds with demonstrated antimicrobial properties. In vitro assessments against a panel of bacteria and fungi are used to determine the spectrum and potency of this activity, typically measured as the Minimum Inhibitory Concentration (MIC).

Studies on pyridine carboxamide derivatives have revealed significant activity against various pathogens. For instance, a pyridine carboxamide derivative from the Pathogen Box library (MMV687254) was identified as a promising agent against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. asm.orgnih.gov This compound was specifically active against M. tuberculosis and Mycobacterium bovis BCG, with an MIC of 1.56 µM, but was inactive against a panel of ESKAPE pathogens (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). asm.orgnih.gov

Other studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against the Gram-positive strains S. aureus and B. subtilis. nuph.edu.uapensoft.net Similarly, substituted N-benzylpyrazine-2-carboxamides, which are structural isomers of pyridine carboxamides, displayed notable antimycobacterial and antifungal activity. nih.gov The most active antifungal compound in that series was effective against Trichophyton mentagrophytes. nih.gov

Table 4: In Vitro Antimicrobial Activity of Pyridine Carboxamide Analogs

| Compound Class/Derivative | Microbial Strain | Activity (MIC) | Reference |

| Pyridine Carboxamide (MMV687254) | Mycobacterium tuberculosis | 1.56 µM | asm.orgnih.gov |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | Good activity | nuph.edu.ua |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | Good activity | nuph.edu.ua |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | 15.62 µmol/L | nih.gov |

| Benzyl (B1604629) Guanidine (B92328) Derivatives | Staphylococcus aureus | 0.5 µg/mL | mdpi.com |

| Benzyl Guanidine Derivatives | Escherichia coli | 1.0 µg/mL | mdpi.com |

Identification and Characterization of Molecular Targets of this compound

Identifying the specific molecular target(s) of a compound is a critical step in understanding its mechanism of action and advancing it as a therapeutic lead. This process, often called target deconvolution, is particularly important for compounds identified through phenotypic screening, where the biological effect is known before the target is.

Deconvolution Strategies for Target Identification (e.g., biochemical assays, affinity pull-downs)

Several strategies can be employed to identify the molecular targets of a bioactive compound. These methods range from biochemical approaches that directly isolate the target to computational methods that predict potential interactions.

Biochemical Assays: These assays directly test the effect of a compound on the activity of purified enzymes or proteins. As discussed in section 3.1.2, the inhibition of tubulin polymerization by carboxamide analogs was confirmed using a biochemical assay that monitors fluorescence changes as tubulin assembles into microtubules. researchgate.net This directly identified tubulin as a molecular target. Similarly, enzyme inhibition assays for SHP2, urease, and SDH have been used to pinpoint these enzymes as the targets for various pyridine carboxamide series. nih.govmdpi.comjst.go.jp

Affinity Pull-Down Assays: This is a powerful biochemical technique used to isolate a protein target based on its binding affinity for the compound of interest. nih.gov The general workflow involves immobilizing the compound (the "bait") onto a solid support, such as magnetic beads. sigmaaldrich.com This bait-coated matrix is then incubated with a complex protein mixture, like a cell lysate. youtube.com Proteins that bind to the bait are "pulled down" and separated from non-binding proteins. nih.govsigmaaldrich.com After washing away non-specific binders, the captured proteins are eluted and identified using techniques like mass spectrometry. sigmaaldrich.comyoutube.com This method can identify both direct and indirect interaction partners within a protein complex. nih.gov For a compound like this compound, this would involve chemically modifying it to attach it to a bead support without disrupting its binding interface.

Target-based screening in contrast to phenotypic screening, focuses on specific targets. For example, in the search for p53 activators, this approach would focus on known regulators like MDM2 or USP7. While efficient for known pathways, it can miss compounds that act on multiple targets.

Table 5: Common Target Deconvolution Strategies

| Deconvolution Strategy | Description | Key Steps | Reference |

| Biochemical Assays | Direct measurement of a compound's effect on a purified protein's function (e.g., enzyme activity). | 1. Purify target protein.2. Incubate with compound.3. Measure protein activity (e.g., substrate turnover, polymerization). | researchgate.netnih.gov |

| Affinity Pull-Down | Isolation of binding partners from a cell lysate using an immobilized compound as bait. | 1. Immobilize compound on a solid support (beads).2. Incubate with cell lysate.3. Wash away non-specific proteins.4. Elute and identify bound proteins via mass spectrometry. | nih.govsigmaaldrich.comyoutube.com |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of specific enzyme classes to profile their activity in complex proteomes. | 1. Design a probe based on the compound scaffold.2. Treat cells or lysate with the probe.3. Identify labeled proteins, often via click chemistry and mass spectrometry. |

Specific Interaction with Protein Kinases (e.g., PKN2, HPK1, PI3Kα, EGFR)

The pyridine carboxamide scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cellular processes. Although direct studies on this compound are not available, research on analogous structures provides insights into its potential as a kinase inhibitor.

Protein Kinase N2 (PKN2): PKN2 is a serine/threonine kinase involved in cell adhesion, motility, and proliferation. nih.govcardiff.ac.uk The development of selective PKN2 inhibitors is an active area of cancer research. cardiff.ac.uknih.gov For instance, dihydropyrrolopyridinone-based compounds have been developed as potent PKN2 inhibitors, with some showing high selectivity over the closely related PKN1. nih.gov One study identified a potent inhibitor with a Ki of 8 nM for PKN2. nih.gov Another research effort repurposed a benzimidazole-based PARP inhibitor, which demonstrated significant activity against PKN2. nih.gov These findings suggest that the pyridine carboxamide core of this compound could potentially interact with the ATP-binding site of PKN2.

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. nih.govnih.govmedchemexpress.com Several studies have focused on developing pyridine carboxamide derivatives as HPK1 inhibitors. nih.govgoogle.comresearchgate.net For example, a series of pyridine-2-carboxamide analogues showed strong HPK1 inhibitory activity in both enzymatic and cellular assays. nih.gov Another study on diaminopyrimidine carboxamides highlighted the importance of the carboxamide moiety for enhanced potency and kinome selectivity. nih.gov These results indicate that this compound could potentially exhibit inhibitory activity against HPK1, thereby modulating immune responses.

Phosphoinositide 3-kinase α (PI3Kα): The PI3K/AKT signaling pathway is frequently dysregulated in cancer, making PI3Kα a key therapeutic target. nih.gov Research on N-phenyl-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with the target compound, has led to the identification of selective inhibitors of the mutant H1047R PI3Kα. nih.gov Furthermore, optimization of 2,3,4-trisubstituted quinolines, which also contain a carboxamide group, resulted in potent and selective PI3Kδ inhibitors. nih.govbohrium.com This suggests that this compound might interact with the PI3K family of kinases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a critical role in cell proliferation, and its over-expression is linked to various cancers. nih.gov Imidazole[1,5-a]pyridine derivatives have been investigated as EGFR tyrosine kinase inhibitors. nih.gov Additionally, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to have good inhibitory activity against EGFR. nih.gov Given the presence of the pyridine ring, this compound could potentially exhibit inhibitory effects on EGFR signaling.

Table 1: Inhibitory Activities of Structurally Related Pyridine Carboxamide Derivatives against Protein Kinases

| Compound Class | Target Kinase | Key Findings |

| Dihydropyrrolopyridinone-based | PKN2 | Potent inhibition with Ki = 8 nM and 14-fold selectivity over PKN1. nih.gov |

| Pyridine-2-carboxamides | HPK1 | Strong inhibitory activity in enzymatic and cellular assays. nih.govresearchgate.net |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα (mutant) | Selective inhibition of mutant H1047R PI3Kα. nih.gov |

| Imidazole[1,5-a]pyridines | EGFR | Investigated as potential EGFR tyrosine kinase inhibitors. nih.gov |

Modulation of Other Relevant Biological Pathways (e.g., P-glycoprotein, MAO, Cholinesterase)

Beyond protein kinases, the versatile pyridine carboxamide structure has been implicated in the modulation of other important biological targets.

P-glycoprotein (P-gp): P-glycoprotein is an efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells. nih.govnih.gov The modulation of P-gp activity is a key strategy to overcome drug resistance. nih.gov While there is no direct evidence of this compound interacting with P-gp, small molecules can influence its expression and function. A quantitative model has demonstrated a linear relationship between chemotherapeutic sensitivity and P-gp expression. nih.gov The physicochemical properties of this compound would determine its potential as a P-gp substrate or inhibitor.

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their inhibitory activity against MAO-A and MAO-B, with some compounds showing selective inhibition of MAO-A. mdpi.com Similarly, 2-phenyloxazole-4-carboxamides have been identified as selective inhibitors of human MAO-B. nih.gov These findings suggest that the carboxamide moiety in this compound could potentially interact with monoamine oxidases.

Cholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary treatment for Alzheimer's disease. nih.govnih.gov Several studies have reported on carboxamide derivatives as cholinesterase inhibitors. For instance, novel N-benzylpiperidine carboxamide derivatives have been synthesized and shown to be potential cholinesterase inhibitors. nih.govresearchgate.net Another study detailed the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) salts as potent BChE inhibitors. nih.gov This body of research indicates a potential for this compound to exhibit cholinesterase inhibitory activity.

Elucidation of Molecular Mechanisms of Action at the Cellular and Biochemical Level

Understanding the molecular mechanisms of a compound is crucial for its development as a therapeutic agent. For this compound, this would involve a multi-faceted approach.

Analysis of Downstream Signaling Pathway Modulation

The potential interaction of this compound with protein kinases suggests it could modulate their downstream signaling pathways. For example, inhibition of PI3Kα would be expected to decrease the phosphorylation of its downstream effector, AKT, leading to the induction of apoptosis. nih.gov Similarly, inhibition of HPK1 could lead to enhanced T-cell receptor signaling and the production of proinflammatory cytokines like IL-2 and TNF-α. nih.govmedchemexpress.com The specific downstream effects would depend on the primary molecular target of the compound.

Cellular Localization and Subcellular Distribution Studies

The efficacy of a drug is highly dependent on its ability to reach its target within the cell. The subcellular distribution of small molecules is influenced by their physicochemical properties, such as lipophilicity and the presence of ionizable groups. While no specific studies have been conducted on this compound, general principles suggest that its distribution would be governed by passive diffusion and potential interactions with transporters. Techniques such as fluorescence microscopy with tagged derivatives or label-free methods like secondary ion mass spectrometry could be employed to determine its localization.

Impact on Gene Expression and Protein Regulation

Small molecules can regulate gene expression through various mechanisms, including direct interaction with DNA or by modulating the activity of transcription factors. nih.govnih.gov For example, if this compound inhibits a kinase that is part of a signaling pathway controlling gene expression, it could indirectly alter the transcription of target genes. High-throughput screening methods, such as microarray analysis or RNA sequencing, would be necessary to identify any changes in gene expression profiles induced by the compound.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, systematic modifications to its core structure would be required to establish these relationships.

Based on studies of related compounds, several key structural features can be highlighted for their importance in biological activity:

The Pyridine Ring: Modifications to the pyridine ring, such as substitution or replacement with other heterocycles, can significantly impact target selectivity and potency.

The Carboxamide Linker: The amide bond is crucial for hydrogen bonding interactions with target proteins. Its orientation and rigidity can influence binding affinity.

The Benzylphenyl Moiety: Substitutions on the benzyl and phenyl rings can affect lipophilicity, metabolic stability, and interactions with hydrophobic pockets in the target protein. For example, in a study of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives, the position of substituents on the benzyl ring was found to influence cytotoxic activity. researchgate.net

Table 2: General SAR Principles from Related Carboxamide Derivatives

| Structural Moiety | Modification | Potential Impact | Reference Example |

| Pyridine Core | Replacement with pyrimidine | Altered planarity and target selectivity | General medicinal chemistry principles |

| Benzyl Ring | Addition of electron-withdrawing or -donating groups | Modified metabolic stability and binding affinity | SAR on N-Phenylthieno[2,3-b]pyridine-2-carboxamides nih.gov |

| Phenyl Ring | Introduction of substituents | Influenced inhibitory activity against FOXM1 | SAR on N-Phenylthieno[2,3-b]pyridine-2-carboxamides nih.gov |

| Carboxamide Linker | Replacement with an ester | Altered metabolic stability | N-benzylpiperidine carboxamide derivatives as cholinesterase inhibitors nih.gov |

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

The biological activity of pyridine carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings. Structure-activity relationship (SAR) studies on analogous series, such as nicotinamides with a diarylamine scaffold, reveal critical patterns that are likely applicable to this compound. nih.gov

Research on these related compounds indicates that modifications can drastically alter efficacy and selectivity. For instance, in a series of N-(2-(phenylamino)phenyl)nicotinamides evaluated for antifungal activity, the introduction of electron-withdrawing groups, such as halogens, onto the phenyl rings and the pyridine core significantly influences their potency. nih.gov

Key findings from analogous structures include:

Substitution on the Pyridine Ring: Introducing a chlorine atom at the 6-position of the pyridine ring can enhance antifungal activity. The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (a close analog) showed potent in vivo activity against the fungus Botrytis cinerea. nih.gov

Substitution on the Phenyl Rings: The type and position of substituents on the phenyl rings are crucial. In the diarylamine nicotinamide series, a 4-fluoro or 4-chloro substitution on the terminal phenyl ring resulted in compounds with good antifungal properties. nih.gov

Core Structure Modifications: Even small changes to the core, like replacing the pyridine ring with a pyrimidine, can alter the molecule's planarity and, consequently, its target selectivity. For other related series, such as pyrazole-carboxamides, substitutions on the amide nitrogen and the phenyl ring dictate the potency against fungal pathogens like Sclerotinia sclerotiorum. nih.gov

The following interactive table summarizes SAR data from a study on N-(2-(phenylamino)phenyl)nicotinamide analogs, which serve as a predictive model for the SAR of this compound. The inhibitory rates are against Botrytis cinerea at a concentration of 50 mg/L.

| Compound ID | R1 (Pyridine Ring) | R2 (Terminal Phenyl Ring) | Inhibitory Rate (%) |

| 3a | H | H | 40.2 |

| 3c | H | 4-F | 45.5 |

| 3d | H | 4-Cl | 48.9 |

| 3f | 6-Cl | H | 55.6 |

| 3i | 6-Cl | 4-F | 52.3 |

| 3j | 6-Cl | 4-Cl | 50.1 |

Data sourced from a study on analogous nicotinamide derivatives, which act as succinate dehydrogenase inhibitors. nih.gov

This data illustrates that a 6-chloro substituent on the pyridine ring (Compound 3f) provides a significant boost in activity compared to the unsubstituted version (Compound 3a). nih.gov However, adding a second halogen to the terminal phenyl ring in the chlorinated series (Compounds 3i, 3j) does not further increase, and in fact slightly diminishes, this potency. nih.gov

Elucidating Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential molecular features required for a compound to bind to its biological target. For the pyridine carboxamide class, the primary target is often an enzyme active site, such as the ubiquinone-binding (Qp) site of succinate dehydrogenase (SDH). nih.govmdpi.com

The key pharmacophoric features of this class of compounds, extrapolated from molecular docking studies of close analogs, are:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring typically acts as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues (like tryptophan or tyrosine) in the binding pocket of the target enzyme. nih.gov

Amide Linker (-CONH-): This group is a critical anchor. The amide oxygen (C=O) and the amide hydrogen (N-H) are key hydrogen bond donors and acceptors. Docking studies on related molecules show the amide oxygen forming hydrogen bonds with residues such as arginine or serine within the SDH active site. nih.govnih.gov This interaction is vital for orienting the molecule correctly for inhibition.

Aromatic Rings (Benzyl and Phenyl): The two phenyl rings (the benzyl group and the adjacent phenyl ring) engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the enzyme's binding cavity. nih.gov These interactions are fundamental for the stable binding and affinity of the inhibitor. The specific orientation and substitution of these rings can fine-tune the binding affinity and selectivity. For example, in thieno[2,3-b]pyridine (B153569) carboxamides, electron-withdrawing groups on the phenyl ring were found to be critical for inhibitory activity against the FOXM1 protein. nih.gov

Molecular docking simulations of the analog 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide into the SDH active site of B. cinerea revealed that the molecule fits snugly into the Qp site. nih.gov The pyridine nitrogen formed a hydrogen bond, and the diarylamine moiety was surrounded by hydrophobic residues, demonstrating the importance of these pharmacophoric elements for biological activity. nih.gov This model provides a strong basis for understanding how this compound would interact with similar biological targets.

Computational Chemistry and Molecular Modeling of N 2 Benzylphenyl Pyridine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the basis of molecular recognition and for designing new therapeutic agents.

Molecular docking simulations predict how N-(2-benzylphenyl)pyridine-4-carboxamide fits within the active site of a biological target. The pyridine (B92270) carboxamide functional group is a key feature in many biologically active compounds, with the amide bond providing a stable linkage capable of participating in hydrogen bonding, a critical interaction for binding to enzymes and receptors. The benzyl (B1604629) and phenyl rings allow for extensive hydrophobic and π-stacking interactions within the binding pocket.

A primary outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. For pyridine carboxamide derivatives, these interactions typically include:

Hydrogen Bonds: The amide group and the pyridine nitrogen are common sites for hydrogen bonding. Studies on analogous structures have shown that the amide NH can be crucial for stabilizing compounds in the active site, often forming hydrogen bonds with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp). mdpi.comnih.gov

Hydrophobic and van der Waals Interactions: The benzyl and phenyl rings of the molecule are likely to engage in hydrophobic interactions with nonpolar amino acid residues such as valine (Val), leucine (B10760876) (Leu), and alanine (B10760859) (Ala). mdpi.comnih.gov

Salt Bridges: If the pyridine nitrogen is protonated, it can form a salt bridge with negatively charged residues, such as the glutamate residue Glu172, which has been observed in the binding of similar ligands. mdpi.com

A summary of typical interactions observed for related pyridine-based ligands is presented in the table below.

| Interaction Type | Potential Interacting Residues | Ligand Moiety Involved |

| Hydrogen Bonding | Glutamate (Glu), Aspartate (Asp), Serine (Ser) | Amide NH/C=O, Pyridine N |

| Hydrophobic/π-Alkyl | Leucine (Leu), Valine (Val), Methionine (Met), Alanine (Ala) | Benzyl Ring, Phenyl Ring, Pyridine Ring |

| π-π Stacking | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) | Pyridine Ring, Phenyl Ring |

| Salt Bridge | Glutamate (Glu), Aspartate (Asp) | Protonated Pyridine Nitrogen |

Quantum Chemical Calculations of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule.

Electronic structure analysis provides a detailed picture of the electron distribution and orbital energies of this compound. DFT methods, such as B3LYP with a 6-31G* basis set, are commonly used to optimize molecular geometry and predict electronic properties. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution. nih.gov These maps illustrate electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For this molecule, negative potential is expected around the electronegative oxygen and nitrogen atoms, while positive potentials are associated with the amide and aromatic hydrogen atoms. nih.gov

| Computational Parameter | Significance | Typical Calculation Method |

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, stability | ΔE = ELUMO - EHOMO |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic/nucleophilic attack | DFT |

| Natural Population Analysis (NPA) | Atomic charge distribution | Natural Bond Orbital (NBO) analysis |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. researchgate.net Starting from the best-docked pose, an MD simulation models the movements of the ligand and protein atoms over a set period, typically nanoseconds.

These simulations are crucial for validating docking results. They can confirm whether the key hydrogen bonds and hydrophobic interactions identified in the docking study are maintained throughout the simulation. nih.govresearchgate.net By analyzing the trajectory, researchers can assess the stability of the ligand-protein complex, providing a more realistic understanding of the binding event and the flexibility of both the ligand and the target protein. researchgate.net

Computational Pharmacokinetic and Pharmacodynamic Profiling (In Silico ADME/PK/PD)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov While specific experimental data for this compound is not available, its physicochemical properties can be predicted using computational models. A structurally similar compound, N-benzylpyridine-4-carboxamide, has a calculated LogP of 1.9, indicating moderate lipophilicity, and poor aqueous solubility (<0.1 mg/mL at pH 7.4).

Permeability is another critical parameter for oral absorption. The ability of a compound to cross the intestinal membrane can be predicted using models like the Caco-2 permeability assay. Given its moderate lipophilicity and the presence of both hydrogen bond donors and acceptors, this compound is likely to have moderate permeability.

The table below presents predicted ADME properties for this compound based on computational models and data from similar compounds.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 288.34 g/mol | Complies with Lipinski's rule of five (<500). |

| LogP (o/w) | ~2.5 - 3.5 | Moderate lipophilicity, suggesting good permeability but potentially low solubility. |

| Aqueous Solubility | Low | May require formulation strategies to improve oral absorption. |

| H-Bond Donors | 1 | Complies with Lipinski's rule of five (≤5). |

| H-Bond Acceptors | 2 | Complies with Lipinski's rule of five (≤10). |

| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeability | Likely Low | The polar surface area and number of H-bond acceptors may limit CNS penetration. |

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, several potential metabolic pathways can be anticipated.

The benzyl group is a common site for hydroxylation, typically at the benzylic position or on the aromatic ring. The phenyl ring attached to the pyridine carboxamide is also susceptible to aromatic hydroxylation. The pyridine ring itself can undergo oxidation at the nitrogen atom to form an N-oxide. The amide bond is generally stable but can be subject to hydrolysis, although this is often a slower metabolic process.

Predictive models can rank the likelihood of metabolism at different sites. For this compound, the benzylic carbon and the para-positions of the phenyl and benzyl rings are likely to be major sites of initial oxidation.

The following table outlines the probable metabolic transformations for this compound.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Potential Site | Predicted Metabolite |

|---|---|---|

| Aromatic Hydroxylation | Benzyl ring (para-position) | N-(2-(4-hydroxybenzyl)phenyl)pyridine-4-carboxamide |

| Aromatic Hydroxylation | Phenyl ring (para-position) | N-(2-benzyl-4-hydroxyphenyl)pyridine-4-carboxamide |

| Benzylic Hydroxylation | Methylene bridge | N-(2-(hydroxy(phenyl)methyl)phenyl)pyridine-4-carboxamide |

| N-Oxidation | Pyridine nitrogen | This compound-N-oxide |

| Amide Hydrolysis | Carboxamide linkage | Pyridine-4-carboxylic acid and 2-benzylaniline |

Theoretical Therapeutic Applications and Future Research Directions for N 2 Benzylphenyl Pyridine 4 Carboxamide

Proposed Therapeutic Areas Based on Molecular Mechanisms and Preclinical Findings

Anti-inflammatory Modulators and their Cellular Basis

The pyridine (B92270) and carboxamide moieties are common features in many anti-inflammatory agents, and derivatives of N-(2-benzylphenyl)pyridine-4-carboxamide are being explored for their potential in this area. Research suggests these compounds may exert their effects by modulating key cellular pathways involved in the inflammatory response.

Studies on related pyridine derivatives have demonstrated significant anti-inflammatory properties. For instance, 4-aminopyridine (B3432731) has been shown to reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNFα). nih.govnih.gov At the same time, it can increase the expression of anti-inflammatory markers like CD206, Arginase-1 (ARG-1), and Interleukin-10 (IL-10). nih.govnih.gov The cellular mechanism for these effects may involve the Orai1-pSTAT6 signaling pathway, which promotes the differentiation of macrophages into the anti-inflammatory M2 phenotype. nih.gov Other related compounds have shown to suppress the inflammatory response by diminishing the expression of NF-κB, TGF-β, and IL-6. researchgate.net Furthermore, molecular docking studies on similar carboxamide structures suggest they may act as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are central to the production of inflammatory prostaglandins. tbzmed.ac.ir

Table 1: Anti-inflammatory Activity of Related Pyridine and Carboxamide Compounds

| Compound/Class | Mechanism/Finding | Model System | Reference |

|---|---|---|---|

| 4-Aminopyridine | Reduced IL-1β and TNFα; Increased CD206, ARG-1, IL-10 | Mouse burn injury model | nih.govnih.gov |

| 4-Aminopyridine | Modulated Orai1-pSTAT6 signaling, promoting M2 macrophage differentiation | In-vitro macrophages and skin burn tissues | nih.gov |

| Pyridine Derivatives | Diminished NFκB, TGF-β, and IL-6 expression | EAC-induced renal and hepatic damage model | researchgate.net |

| Tetrahydropyrimidine-carboxamides | Suppression of inflammatory response (46.7%) | Carrageenan-induced paw edema in rats | tbzmed.ac.ir |

Anticancer Agents: Mechanistic Insights at the Cellular Level

The pyridine-4-carboxamide scaffold has been identified as a promising framework for the development of anticancer agents, particularly kinase inhibitors. An azaindole-based analog of this compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 is a crucial enzyme that regulates gene transcription by phosphorylating RNA polymerase II (RNApol-II), and its dysregulation is linked to the proliferation of various cancers.

In preclinical studies, this analog demonstrated potent antiproliferative activity in a multiple myeloma cell line (H929) that is dependent on the anti-apoptotic protein MCL-1. nih.gov The mechanism of action at the cellular level was confirmed by its ability to potently reduce the levels of phosphorylated RNApol-II within cells. nih.gov Inhibition of CDK9 effectively stalls the transcription of short-lived anti-apoptotic proteins like MCL-1, thereby inducing apoptosis in cancer cells. Further supporting the potential for apoptosis induction, related pyridine compounds have been shown to modulate the expression of key apoptotic markers, including the elevation of p53, Bax, and caspases, while suppressing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Antimicrobial Research: Targeting Bacterial Pathways

Derivatives of pyridine-4-carboxamide are actively being investigated as a new class of antimicrobial agents. Research has shown that these compounds can be effective against a range of bacterial pathogens, including drug-resistant strains, by targeting essential bacterial pathways.

One key mechanism involves the inhibition of bacterial cell wall synthesis. Thiazolidinone derivatives of pyridine-4-carboxamide have been reported to inhibit MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net Another promising target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is vital for bacterial protein synthesis. pensoft.net Molecular docking studies have shown that thieno[2,3-d]pyrimidine-6-carboxamides, which are structurally related to the compound of interest, have a high affinity for the TrmD active site. pensoft.net

The antimicrobial efficacy of these compounds has been quantified through in vitro testing, with several derivatives showing potent activity.

Table 2: Antimicrobial Activity of this compound Analogs and Related Compounds

| Compound Class | Target Organism(s) | Mechanism/Target | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | B. subtilis | MurB Inhibition (proposed) | 1.56 | researchgate.net |

| N-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | B. subtilis | MurB Inhibition (proposed) | 3.13 | researchgate.net |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | TrmD Inhibition | Good activity | pensoft.net |

| Benzyl (B1604629) guanidine (B92328) derivatives | S. aureus (including MRSA), E. coli | FtsZ Inhibition (related mechanism) | 0.5 - 1 | nih.gov |

Neurological Disorders: Modulation of Relevant Protein Targets

The structural elements of this compound are present in compounds being explored for the treatment of neurological and neurodegenerative disorders. The traditional "one molecule, one target" approach is often insufficient for complex multifactorial diseases like Alzheimer's or depression. nih.gov Consequently, there is growing interest in developing multi-target directed ligands (MTDLs) that can modulate several key proteins simultaneously. nih.gov

Analogs of this compound, such as (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, have been designed as potential MTDLs. nih.gov These compounds have shown inhibitory activity against both monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE). nih.gov Inhibition of MAO enzymes can increase the levels of neurotransmitters like serotonin (B10506) and dopamine, offering antidepressant effects. Meanwhile, inhibition of cholinesterases (AChE and BChE) increases acetylcholine (B1216132) levels, which is a primary strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov The development of pyridine-carboxamide derivatives as MTDLs targeting both MAO and cholinesterases represents a promising future direction for neuroprotective therapies. nih.gov Additionally, the broader strategy of designing drugs that target specific protein complexes, such as receptors with unique auxiliary subunits in the brain, could lead to more selective and effective treatments for neurological disorders. nih.gov

Lead Optimization and Advanced Drug Design Strategies for this compound Analogs

Rational Design for Enhanced Potency and Selectivity

Initial lead compounds, while promising, often require significant structural modification to improve their potency, selectivity, and pharmacokinetic properties. For analogs of this compound, rational, structure-based drug design is a key strategy for lead optimization.

A case study involving an azaindole-based CDK9 inhibitor, a close analog of the core structure, illustrates this process. The initial lead compound showed high potency against CDK9 but also exhibited off-target cardiovascular effects and high promiscuity in safety panels. nih.gov To address these liabilities, a rational design strategy was employed to introduce carboxylate moieties into the pharmacophore. nih.gov This modification successfully reduced toxicity and improved the pharmacokinetic profile. Further optimization, such as installing a carbocyclic spacer between the nitrogen and the carboxylic acid, led to molecules that maintained high potency and selectivity against CDK9 over other kinases (CDK1, 2, and 7) while demonstrating robust in vivo efficacy and improved cardiovascular safety. nih.gov

Similarly, in the optimization of a 4-aminopyridine benzamide (B126) scaffold for TYK2 inhibitors, structure-based design was used to introduce specific modifications, such as 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide groups. nih.gov These changes resulted in improved TYK2 potency and enhanced selectivity against the related kinases JAK1 and JAK2, ultimately leading to a compound with excellent oral exposure and in vivo activity. nih.gov These examples highlight how targeted modifications can systematically transform a promising but flawed lead compound into a viable drug candidate with an improved therapeutic profile.

Table 3: Example of Lead Optimization for a CDK9 Inhibitor Analog

| Compound | Key Feature | CDK9 IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Lead Compound (1) | Azaindole core | 14 | 39 | Potent but showed cardiovascular effects and promiscuity. | nih.gov |

Research on this compound Remains Undisclosed in Public Scientific Literature

Efforts to compile a detailed scientific article on the chemical compound this compound have revealed a significant lack of specific research data in the public domain. Despite its well-defined structure, extensive searches of scientific databases and chemical literature have not yielded specific studies on its therapeutic applications, use as a chemical probe, or its development through modern drug design methodologies.

While the constituent parts of the molecule—a pyridine ring, a carboxamide linker, and a benzylphenyl group—are common scaffolds in medicinal chemistry, information regarding this specific combination is not available. The pyridine ring and its derivatives are recognized as fundamental components in drug design, with the pyridine carboxamide group being a key feature in many biologically active compounds due to its stable structure and hydrogen bonding capabilities. nih.gov

However, without dedicated research on this compound, any discussion of its specific applications or research directions would be purely speculative. The user-requested article outline, which includes detailed sections on its use as a chemical probe, fragment-based and de novo design, allosteric modulation mechanisms, and integration with advanced screening and in vitro models, cannot be accurately or scientifically fulfilled.

For context, related but distinct molecules have been investigated for various purposes. For instance, other pyridine carboxamide derivatives have been explored as potential antifungal agents by targeting enzymes like succinate (B1194679) dehydrogenase. Similarly, different N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been designed as potential inhibitors for specific cancer-related proteins. nih.gov These examples highlight the type of research that is currently absent for this compound.

The principles of the requested research topics are well-established in drug discovery:

Chemical Probes: These are small molecules used to study biological systems. The development of a compound like this compound into a chemical probe would require identifying a specific biological target and optimizing the molecule's properties to interact with it selectively.

Fragment-Based and De Novo Design: These are computational and experimental strategies for drug discovery. nih.gov Fragment-based design starts with small, simple chemical fragments that bind to a target, which are then grown or combined to create a more potent lead compound. nih.govnih.gov De novo design involves building a novel drug molecule from scratch based on the structure of the biological target. nih.govnih.gov

Allosteric Modulation: This refers to the process where a compound binds to a site on a receptor that is different from the primary (orthosteric) site, thereby modifying the receptor's activity. researchgate.net This can offer a more subtle and selective way to control biological processes compared to direct activation or inhibition. researchgate.net

High-Throughput Screening (HTS): This is a drug discovery process that uses automation to rapidly test the biological or biochemical activity of a large number of compounds. nih.govnih.gov It is a key method for identifying initial "hits" for further development.

Advanced In Vitro Models: These include complex cell cultures, such as 3D organoids or "organ-on-a-chip" systems, that more accurately mimic human physiology than traditional 2D cell cultures. nih.gov They are used for more predictive testing of a compound's efficacy and potential toxicity. nih.gov

Until specific research on this compound is conducted and published, a scientifically rigorous article detailing these aspects of its profile cannot be generated. The scientific community has not yet directed its focus to this particular compound in a publicly accessible manner.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.